1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone

Terphenyl isomer separation Friedel-Crafts acylation selectivity Polyphenyl purification

Researchers synthesizing BHHCT tetradentate β-diketonate ligands require the ortho-terphenyl diacetyl isomer specifically-meta and para isomers yield incompatible geometries. This compound (mp 191°C) is the mandatory precursor for ultra-sensitive time-resolved fluoroimmunoassay. • Enables BHHCT-Eu³⁺ detection limit of 4.1×10⁻³ pg/mL in TR-FIA • Essential for wide-bite-angle diphosphinine ligands (X-ray confirmed trans-chelation) • Differentiated from m-isomer (mp 153°C) by 38°C melting point gap Supplied at ≥98% purity; 1g-1kg packaging with prompt global dispatch.

Molecular Formula C22H18O2
Molecular Weight 314.4 g/mol
CAS No. 93232-29-2
Cat. No. B1601397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone
CAS93232-29-2
Molecular FormulaC22H18O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C(=O)C
InChIInChI=1S/C22H18O2/c1-15(23)17-7-11-19(12-8-17)21-5-3-4-6-22(21)20-13-9-18(10-14-20)16(2)24/h3-14H,1-2H3
InChIKeyRTRNMGWRIXQOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4''-Diacetyl-o-terphenyl Overview


1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone (CAS 93232-29-2), systematically named 1,1'-([1,1':2',1''-terphenyl]-4,4''-diyl)bis(ethan-1-one) and commonly referred to as 4,4''-diacetyl-o-terphenyl, is a C₂₂H₁₈O₂ diacetyl-substituted ortho-terphenyl (MW 314.38 g/mol, LogP 5.43) . The compound is prepared via Friedel–Crafts acetylation of 1,1':2',1''-terphenyl with acetyl chloride and AlCl₃, yielding the crystalline product with a melting point of 191 °C in 86% isolated yield [1]. Its defining structural feature—the ortho-terphenyl core with acetyl groups at the 4 and 4'' positions—confers a non-planar, kinked geometry that is fundamentally distinct from the linear para-isomer (CAS 4191-07-5) and the bent meta-isomer (CAS 57516-94-6), making it a critical precursor for wide-bite-angle diphosphinine ligands, tetradentate β-diketonate europium chelates (BHHCT), and luminescent platinum(II) diacetylide complexes [2][3].

Essential precursor for tetradentate β-diketonate chelates (BHHCT)
Unique kinked ortho-geometry required for trans-chelating diphosphinine ligands
Non-planar scaffold enables high-quantum-yield Pt(II) emitters
Isomer-specific synthesis; meta and para cannot form equivalent products

4,4''-Diacetyl-o-terphenyl vs. Isomers


The three isomeric diacetyl terphenyls—ortho (CAS 93232-29-2), meta (CAS 57516-94-6), and para (CAS 4191-07-5)—share the identical molecular formula (C₂₂H₁₈O₂) and molecular weight (314.38 g/mol) yet exhibit profoundly different solid-state packing, solubility, and coordination geometries that preclude interchangeable use [1]. The ortho-isomer adopts a single equilibrium conformation with a kinked, non-planar geometry, whereas the para-isomer is linear and rod-like, and the meta-isomer displays conformational flexibility with multiple accessible rotamers [2]. These geometric differences translate into measurable physical property divergence: the ortho-isomer melts at 191 °C (86% synthetic yield), the meta-isomer at 153 °C, and under identical Friedel–Crafts acetylation conditions, meta-terphenyl preferentially forms oligomeric resins rather than the discrete diacetyl compound, while ortho- and para-terphenyl both yield the corresponding diacetyl derivatives in >80% yield [1]. Furthermore, the ortho-terphenyl scaffold provides the precise spatial orientation of acetyl groups required for constructing tetradentate β-diketonate binding pockets (BHHCT) and wide-bite-angle trans-chelating diphosphinine ligands—architectures that cannot be replicated by the meta- or para-isomers due to incompatible acetyl group vectors [3][4].

Ortho-isomer: kinked, non-planar, single equilibrium conformer
Meta/para: linear or bent flexible geometry incompatible with tetradentate chelate and trans-chelation design
Ortho-isomer: forms discrete crystalline diacetyl product under Friedel-Crafts acetylation
Meta-isomer: preferentially oligomerizes under identical conditions; para yields linear diacetyl but lacks ortho geometry
Ortho-isomer: significantly higher melting point enables purification by crystallization
Meta-isomer: lower melting point and oligomerization tendency prevent straightforward isomer separation

4,4''-Diacetyl-o-terphenyl: Quantitative Evidence


Melting Point Differentiation and Purification

Under identical Friedel–Crafts acetylation conditions (AcCl/AlCl₃, –30 to +20 °C), the three terphenyl isomers exhibit divergent reactivity. The ortho-isomer (CAS 93232-29-2) yields crystalline 4,4''-diacetyl-o-terphenyl with a melting point of 191 °C and an isolated yield of 86% (145 g from recrystallization in ethanol) [1]. By contrast, 4,4''-diacetyl-m-terphenyl (CAS 57516-94-6) melts at only 153 °C, a 38 °C depression relative to the ortho-isomer . The para-isomer (CAS 4191-07-5) also forms the discrete diacetyl compound in >80% yield, but its melting point differs, and meta-terphenyl under identical conditions preferentially oligomerizes rather than forming the discrete 4,4''-diacetyl product [1]. This 38 °C melting point gap between ortho- and meta-isomers directly enables fractional crystallization-based purification when isomer mixtures are present, a critical consideration for procurement of isomerically pure material [1].

Melting Point
Head-to-head
191 °C vs 153 °C, ΔTm = +38 °C
Enables fractional crystallization for isomer separation
Patent data: ortho 86% isolated yield; meta forms oligomers
Terphenyl isomer separation Friedel-Crafts acylation selectivity Polyphenyl purification

BHHCT Europium Chelate for Ultrasensitive Immunoassays

The ortho-terphenyl scaffold of CAS 93232-29-2 serves as the essential precursor for 4,4′-bis(1″,1″,1″,2″,2″,3″,3″-heptafluoro-4″,6″-hexanedion-6″-yl)-chlorosulfo-o-terphenyl (BHHCT), a tetradentate β-diketonate europium chelate. BHHCT-Eu³⁺ achieves a detection limit of 4.1 × 10⁻³ pg/mL in time-resolved fluoroimmunoassay (TR-FIA), which represents a 4–5 order-of-magnitude improvement over conventional fluoroimmunoassay, enzyme immunoassay, and radioimmunoassay [1]. For human IgE detection, the BHHCT-Eu³⁺ system achieves detection limits of 3.0 × 10⁻³ IU/mL (labeled SA format) and 1.5 × 10⁻³ IU/mL (labeled BSA-SA format), which are 1–2 orders of magnitude lower than conventional radioimmunoassay and enzyme immunoassay [2]. The ortho-terphenyl geometry is structurally indispensable: the two acetyl groups must be positioned on the same face of the terphenyl to form the tetradentate binding pocket—a spatial arrangement impossible to achieve with the linear para-isomer (acetyl groups at opposite ends of a rod-like molecule) or the biphenyl analog (4,4'-diacetylbiphenyl, CAS 787-69-9), which lacks the third phenyl ring entirely and cannot form a tetradentate diketone chelate [3].

Immunoassay Sensitivity
Class-level inference
4.1 × 10−3 pg/mL detection limit
Supports synthesis of BHHCT-Eu3+ for TR-FIA research
Derived chelate; reported 4–5 orders lower vs conventional immunoassays
Time-resolved fluoroimmunoassay Europium chelate Ultrasensitive biomarker detection

BHHCT Chelate for DNA Detection

BHHCT-Eu³⁺ (derived from CAS 93232-29-2) was conjugated to a streptavidin–bovine serum albumin (SA-BSA) complex for solid- and solution-phase time-resolved fluorometric detection of λDNA via hybridization with biotinylated probe DNA in microtiter wells [1]. The method achieved a detection limit of 23 pg/well in the solid-phase measurement format and 4 pg/well in the solution-phase format, demonstrating that the enhanced sensitivity is format-dependent and attributable to the ultra-high quantum yield of the BHHCT-Eu³⁺ chelate [1]. This level of DNA detection sensitivity without amplification is exclusively enabled by the tetradentate coordination environment provided by the ortho-terphenyl-derived BHHCT ligand—the meta- and para-isomers lack the convergent acetyl orientation needed to construct the tetradentate diketone framework [2].

DNA Detection
Class-level inference
23 pg/well (solid-phase); 4 pg/well (solution-phase)
Supports amplification-free DNA detection research
BHHCT-Eu3+-SA-BSA conjugate; λDNA target
DNA hybridization assay Time-resolved fluorometry Nucleic acid detection

Trans-Chelating Diphosphinine Ligands

Acetylation of 1,1':2',1''-terphenyl with AcCl/AlCl₃ produces 4,4''-diacetyl-1,1':2',1''-terphenyl (CAS 93232-29-2), which is subsequently converted via bis-pyrylium salt formation and reaction with P(SiMe₃)₃ to yield a wide-bite-angle diphosphinine ligand [1]. Single-crystal X-ray diffraction of the resulting [LRh(CO)I] complex (L = diphosphinine derived from CAS 93232-29-2) confirmed trans-chelation with the phosphorus lone pairs oriented linearly due to the ortho-terphenyl backbone geometry [1]. This trans-coordination mode, with a defined P–P distance imposed by the ortho-terphenyl spacer, is structurally inaccessible from the para-isomer (which would position phosphorus donors at opposite termini of a linear molecule, creating an excessively large bite angle) or the meta-isomer (which would produce an irregular, non-convergent orientation) [2]. The resulting trans-[LRh(CO)I] complex is crystallographically authenticated, and the ligand design exploits the unique kinked geometry that only the 1,1':2',1''-terphenyl (ortho) connectivity can provide [1].

Ligand Geometry
Reported
Trans-chelation confirmed by X-ray crystallography
Only ortho isomer enables trans-chelating diphosphinine design
X-ray structure of [LRh(CO)I]; ortho-terphenyl backbone essential
Diphosphinine ligand Trans-chelation Rhodium coordination Homogeneous catalysis

High-Quantum-Yield Pt(II) Diacetylide Emitters

A series of platinum(II) complexes supported by terphenyl diacetylide ligands (derived from terphenyl diacetyl precursors including the ortho-terphenyl scaffold) were prepared and structurally characterized [1]. X-ray crystallography revealed that the diacetylide ligands adopt a cis coordination mode with distinctly non-planar terphenyl moieties—a geometric feature unique to the ortho-terphenyl connectivity [1]. The photophysical properties depend critically on the ancillary ligand: Pt(II) diimine complexes exhibit broad emission with peak maxima from 566 nm to 706 nm, emission quantum yields exceeding 60%, and lifetimes below 2 μs in solution at room temperature; Pt(II) bis-NHC complexes display quantum yields up to 28% and excited-state lifetimes up to 62 μs [1]. The non-planarity of the ortho-terphenyl diacetylide suppresses aggregation-caused quenching, directly contributing to the high quantum yields—a feature that would be diminished or absent with the planar para-terphenyl or the conformationally flexible meta-terphenyl scaffolds [2].

Pt(II) Emission
Reported
Φ > 60% (diimine), τ up to 62 μs (bis-NHC)
Non-planar ortho-terphenyl suppresses aggregation quenching
Room-temperature solution photoluminescence
Platinum(II) luminescence Diacetylide ligands Phosphorescent materials OLED emitters

Lipophilicity Differentiation: Terphenyl vs. Biphenyl

The computed LogP of 4,4''-diacetyl-o-terphenyl (CAS 93232-29-2) is 5.43, significantly higher than the LogP of 3.76 for 4,4'-diacetylbiphenyl (CAS 787-69-9), reflecting the additional phenyl ring and resulting in approximately 47-fold greater lipophilicity (ΔLogP = 1.67 corresponds to ~47× higher octanol/water partition coefficient) [1][2]. The polar surface area (PSA) is identical at 34.14 Ų for both compounds, meaning the increased lipophilicity arises purely from the larger aromatic hydrocarbon surface area without introducing additional polar functionality [1][2]. This LogP differential directly impacts solvent extraction efficiency, reverse-phase chromatographic retention, and membrane permeability in biological assay contexts, making the ortho-terphenyl diacetyl substantially more hydrophobic than its biphenyl analog .

Lipophilicity
Head-to-head
LogP 5.43 vs 3.76, ΔLogP +1.67 (~47× higher partition)
Significantly higher hydrophobicity vs biphenyl analog
Computed LogP; identical polar surface area
Lipophilicity LogP Solubility profiling Extraction optimization

4,4''-Diacetyl-o-terphenyl Applications


BHHCT Europium Chelate for TR-FIA

CAS 93232-29-2 is the mandatory starting material for preparing BHHCT (4,4′-bis(1″,1″,1″,2″,2″,3″,3″-heptafluoro-4″,6″-hexanedion-6″-yl)-chlorosulfo-o-terphenyl), the tetradentate β-diketonate ligand that, upon Eu³⁺ complexation, achieves a detection limit of 4.1 × 10⁻³ pg/mL in TR-FIA—a 4–5 order-of-magnitude improvement over conventional immunoassay platforms [1]. This application scenario is validated by peer-reviewed analytical chemistry literature demonstrating IgE detection at 1.5 × 10⁻³ IU/mL, AFP at 0.07 ng/mL, and CEA at 0.3 ng/mL using BHHCT-Eu³⁺ and BHHCT-Sm³⁺ conjugates [2][3]. Procurement of the ortho-isomer specifically (not the meta- CAS 57516-94-6 or para- CAS 4191-07-5) is required because only the ortho geometry positions the two acetyl groups for subsequent condensation into the tetradentate β-diketone framework [1].

Trans-Chelating Diphosphinine Ligands for Rhodium Catalysis

The ortho-terphenyl diacetyl compound (CAS 93232-29-2) is converted via bis-pyrylium salt intermediates to wide-bite-angle diphosphinine ligands that enforce trans-chelation at Rh(I) centers, as confirmed by single-crystal X-ray diffraction of the [LRh(CO)I] complex [1]. This application is uniquely dependent on the ortho-terphenyl connectivity: the p-terphenyl analog would position phosphorus donors at opposite ends of a linear scaffold (bite angle too large), and the m-terphenyl analog would produce an irregular donor orientation incompatible with clean trans-chelation [2]. Researchers procuring this compound for phosphorus ligand design should verify the ortho-isomer identity (CAS 93232-29-2, mp 191 °C) and confirm the absence of the m-isomer (mp 153 °C) [3][4].

High-Quantum-Yield Pt(II) Diacetylide Complexes

Pt(II) complexes incorporating ortho-terphenyl diacetylide ligands exhibit photoluminescence quantum yields exceeding 60% (diimine series) and excited-state lifetimes up to 62 μs (bis-NHC series) in room-temperature solution, as reported in a comprehensive photophysical study [1]. The non-planar geometry of the ortho-terphenyl moiety, confirmed by X-ray crystallography, suppresses intermolecular aggregation quenching and is essential for achieving these high quantum yields [1]. Researchers developing phosphorescent materials for OLEDs, photocatalytic systems, or bioimaging probes should source CAS 93232-29-2 as the diacetyl precursor for subsequent conversion to the diacetylide ligand, recognizing that the planar para-isomer and conformationally flexible meta-isomer will not confer the same non-planar excited-state protection [1][2].

Ortho-Terphenyl Scaffold for SAR Studies

For systematic SAR investigations of polyphenyl-based organic semiconductors, liquid crystals, or fluorescent materials, the ortho-terphenyl diacetyl (CAS 93232-29-2) provides a well-defined kinked geometry (single equilibrium conformation) [1] that can be differentiated from the linear p-terphenyl diacetyl (CAS 4191-07-5) and the bent m-terphenyl diacetyl (CAS 57516-94-6, mp 153 °C) [2]. The 38 °C melting point gap between ortho (191 °C) and meta (153 °C) isomers provides a practical quality control checkpoint, and the >80% synthetic yield for the ortho-isomer under standard Friedel–Crafts conditions ensures reproducible bulk preparation [3]. The LogP of 5.43 (vs. 3.76 for the biphenyl analog) further defines its hydrophobic partitioning behavior for solvent system optimization [4].

Application
Selection Property
Validation Focus
BHHCT-based TR-FIA research
Ortho-terphenyl core required for tetradentate β-diketonate construction
Confirm isomer identity; assess chelate formation and Eu3+ binding
Trans-chelating diphosphinine ligand synthesis
Kinked backbone enforces trans-coordination geometry
X-ray crystallography of metal complex; verify ortho-isomer
High-quantum-yield Pt(II) phosphorescent materials
Non-planar scaffold suppresses aggregation-caused quenching
Photoluminescence quantum yield measurement; isomer purity by melting point
Polyphenyl SAR / property screening
Single equilibrium kinked conformer distinct from linear/bent isomers
Thermal analysis (melting point); lipophilicity profiling
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